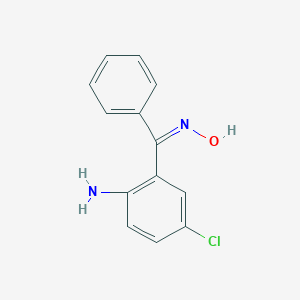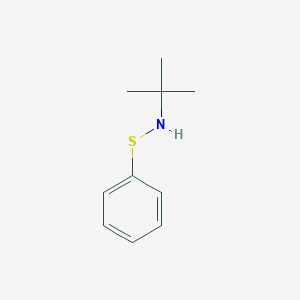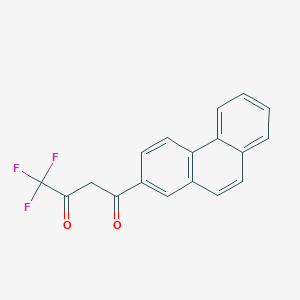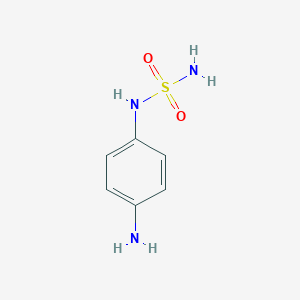
N-(4-AMINOPHENYL)AMINOSULFONAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-AMINOPHENYL)AMINOSULFONAMIDE is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties . The compound consists of an amino group attached to a phenyl ring, which is further connected to a sulfamide group. This unique structure contributes to its diverse chemical reactivity and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-AMINOPHENYL)AMINOSULFONAMIDE typically involves the reaction between primary amines and sulfonyl chlorides in the presence of organic or inorganic bases . The general reaction can be represented as follows: [ \text{R-NH}_2 + \text{R’-SO}_2\text{Cl} \rightarrow \text{R-NH-SO}_2\text{R’} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a reactor with precise temperature and pressure control to optimize yield and minimize side reactions .
化学反应分析
Types of Reactions: N-(4-AMINOPHENYL)AMINOSULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
科学研究应用
N-(4-AMINOPHENYL)AMINOSULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antibacterial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of N-(4-AMINOPHENYL)AMINOSULFONAMIDE involves its interaction with specific molecular targets. In antibacterial applications, it acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication . The compound’s ability to interact with various enzymes and proteins makes it a versatile tool in biochemical research .
相似化合物的比较
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Known for its use in treating toxoplasmosis.
Uniqueness: N-(4-AMINOPHENYL)AMINOSULFONAMIDE stands out due to its specific structural features, which allow for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
属性
CAS 编号 |
18179-59-4 |
|---|---|
分子式 |
C6H9N3O2S |
分子量 |
187.22 g/mol |
IUPAC 名称 |
1-amino-4-(sulfamoylamino)benzene |
InChI |
InChI=1S/C6H9N3O2S/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4,9H,7H2,(H2,8,10,11) |
InChI 键 |
DNETUDOCFOQUPO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)NS(=O)(=O)N |
规范 SMILES |
C1=CC(=CC=C1N)NS(=O)(=O)N |
同义词 |
Sulfamide, (4-aminophenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


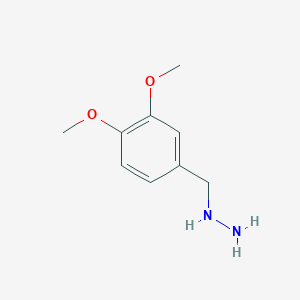
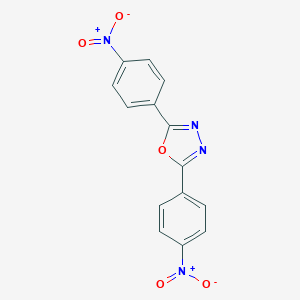
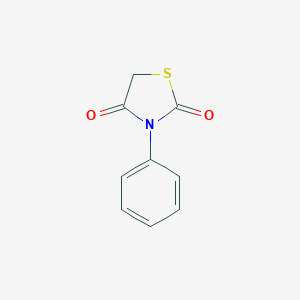
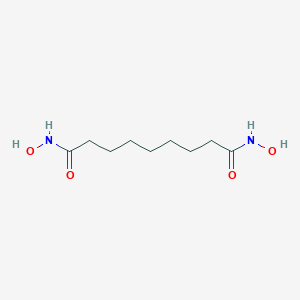
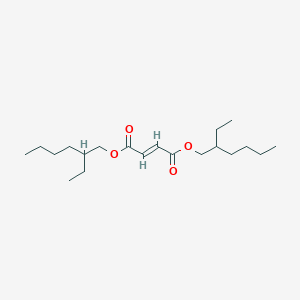
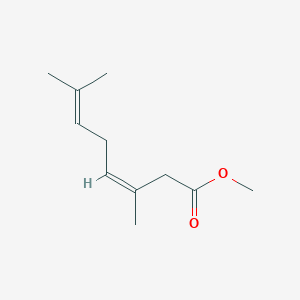
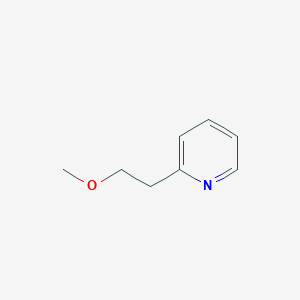
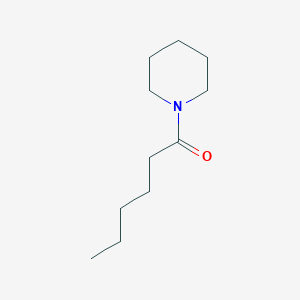
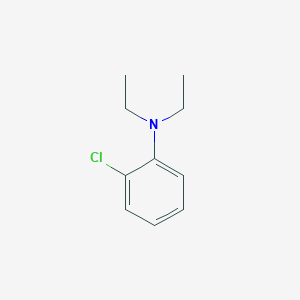
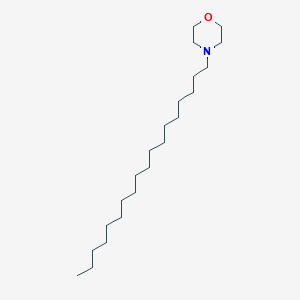
![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)
